

AD-8007: A Technical Guide to Brain Permeability

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Compound of Interest		
Compound Name:	AD-8007	
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This technical guide provides an in-depth analysis of the brain permeability of **AD-8007**, a novel, brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor. The data and protocols presented herein are compiled from the pivotal study by Esquea et al., which identified **AD-8007** as a promising therapeutic candidate for targeting brain malignancies, such as breast cancer brain metastases.[1][2][3]

Executive Summary

AD-8007 has been demonstrated to effectively cross the blood-brain barrier (BBB) in both in vitro and in vivo models.[1][4] An in vitro study utilizing an MDR1-MDCK cell line assay classified **AD-8007** as having moderate permeability with the significant advantage of a low efflux ratio, suggesting its ability to evade P-glycoprotein-mediated removal from the brain. These findings were substantiated by in vivo pharmacokinetic studies in mice, which confirmed the presence of **AD-8007** in brain tissue following systemic administration. The mechanism of action of **AD-8007** centers on the inhibition of ACSS2, a key enzyme in acetate metabolism, which is crucial for the survival and proliferation of tumor cells within the brain.

Quantitative Data on Brain Permeability

The brain permeability of **AD-8007** has been quantitatively assessed through in vitro and in vivo studies. The following tables summarize the key findings.



In Vitro Blood-Brain Barrier Permeability

The in vitro BBB permeability of **AD-8007** was evaluated using the Madin-Darby canine kidney (MDCK) cell line transfected with the human multidrug resistance protein 1 (MDR1), a well-established model for predicting BBB penetration.

Table 1: In Vitro Permeability of AD-8007 in the MDR1-MDCK Assay

Compound	Apparent Permeability (Papp) A → B (10 ⁻⁶ cm/s)	Apparent Permeability (Papp) B → A (10 ⁻⁶ cm/s)	Efflux Ratio (Papp B → A / Papp A → B)	% Recovery
AD-8007	4.80 ± 0.18	5.89 ± 0.28	1.23	98.6

Data sourced from Esquea et al., Supplementary Table S3.

In Vivo Brain Penetration

In vivo studies in mice further confirmed the ability of **AD-8007** to penetrate the brain. Following intraperitoneal administration, the concentration of **AD-8007** in the brain and plasma was quantified.

Table 2: In Vivo Brain Penetration of AD-8007 in Mice

Compound	Dose (mg/kg)	Time Point	Brain to Blood Ratio (LC-MS Peak Area)
AD-8007	50	1 hour	~2.5

Data interpreted from Esquea et al., Figure 7C. The ratio is an approximation based on the graphical representation of LC-MS peak areas.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.



MDR1-MDCK Blood-Brain Barrier Assay

This in vitro assay assesses the potential of a compound to cross the BBB and its susceptibility to efflux by P-glycoprotein (P-gp), which is encoded by the MDR1 gene.

Cell Culture:

- MDR1-MDCK cells were cultured to form a confluent monolayer on permeable membrane inserts in a transwell plate system.
- The integrity of the cell monolayer was verified by measuring the trans-epithelial electrical resistance (TEER).

Permeability Assay:

- The test compound, AD-8007, was added to the apical (A) side of the transwell to measure the permeability in the blood-to-brain direction (A → B).
- In a separate set of wells, the compound was added to the basolateral (B) side to measure the permeability in the brain-to-blood direction (B→A), which indicates efflux.
- The plates were incubated to allow for the transport of the compound across the cell monolayer.
- Samples were collected from both the apical and basolateral chambers at a specified time point.
- The concentration of AD-8007 in the samples was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Analysis:

- The apparent permeability coefficient (Papp) was calculated using the following formula:
 - Papp = $(dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.



- The efflux ratio was calculated by dividing the Papp ($B \rightarrow A$) by the Papp ($A \rightarrow B$). An efflux ratio close to 1 suggests that the compound is not a significant substrate for P-gp.
- Percent recovery was calculated to ensure the stability of the compound during the assay.

In Vivo Brain Permeability Assessment in Mice

This in vivo study directly measures the concentration of **AD-8007** in the brain and blood following systemic administration.

Animal Model:

Immunodeficient mice were used for the study.

Drug Administration:

AD-8007 was administered via intraperitoneal (IP) injection at a dose of 50 mg/kg.

Sample Collection:

- At 1 hour post-injection, the mice were euthanized.
- Blood samples were collected via cardiac puncture.
- The mice were then perfused with saline to remove any remaining blood from the brain vasculature.
- The brains were harvested and homogenized.

Sample Analysis:

- The concentrations of AD-8007 in the plasma (obtained from the blood samples) and the brain homogenates were determined using LC-MS.
- The brain-to-blood ratio was calculated by comparing the peak area of AD-8007 in the brain tissue to that in the blood.

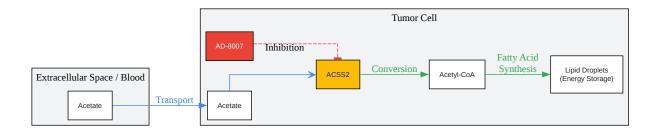
Visualizations



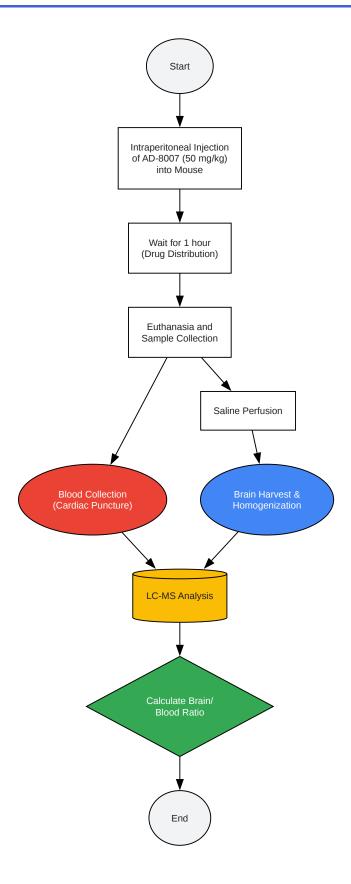
Signaling Pathway of AD-8007

The following diagram illustrates the mechanism of action of **AD-8007** in the context of cancer cell metabolism in the brain.









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- To cite this document: BenchChem. [AD-8007: A Technical Guide to Brain Permeability].
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